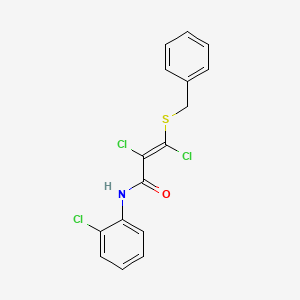

![molecular formula C7H17ClN2O B2675535 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride CAS No. 2137098-73-6](/img/structure/B2675535.png)

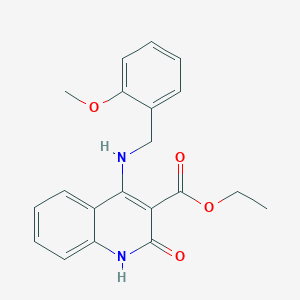

3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

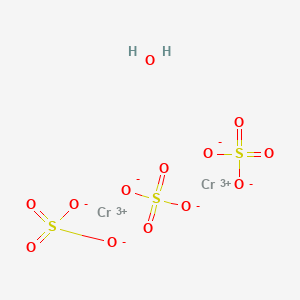

3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride, also known as BAP, is a synthetic compound that has gained significant interest in the field of medicinal chemistry. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.68 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the positions of all atoms.Applications De Recherche Scientifique

Enantiomer Separation and Synthesis of Bioactive Compounds

The separation of enantiomers and the synthesis of bioactive compounds are critical in medicinal chemistry. For example, the enzymatic resolution of racemic compounds has been employed to obtain optically pure substances, such as (R)-GABOB and (R)-carnitine hydrochloride, which are important in neuroscience and metabolic studies (Kamal, Khanna, & Krishnaji, 2007). This approach demonstrates the versatility of enzymatic methods in obtaining chiral molecules, which could be analogous to applications involving 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride.

Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational in developing pharmaceuticals and agrochemicals. The synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides has shown potent root growth-inhibitory activity, indicating their potential in agricultural applications (Kitagawa & Asada, 2005). This research area could be pertinent to studying this compound derivatives for similar bioactivities.

Antiviral and Antimicrobial Research

The exploration of novel compounds for antiviral and antimicrobial effects is a continuous need in medicinal chemistry. Research on 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, including butanamide reactions, has revealed promising antiviral activity against the H5N1 virus, showcasing the therapeutic potential of such compounds (Flefel et al., 2014). Similarly, the synthesis and characterization of substituted phenyl azetidines, including 3-amino-2-(4-bromo phenyl) propan-1-ol derivatives, have been investigated for their antimicrobial activity, highlighting the importance of structural variation in drug discovery (Doraswamy & Ramana, 2013).

Development of Anticonvulsants

The design and synthesis of compounds with anticonvulsant activities are crucial in addressing epilepsy and other seizure disorders. N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their efficacy in seizure models, presenting a novel class of compounds with potential therapeutic applications in neurology (Idris et al., 2011).

Urease Inhibition for Therapeutic Applications

The discovery of urease inhibitors is significant for treating infections caused by urease-producing pathogens. Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent urease inhibitory activity, illustrating the importance of structural diversity in finding new therapeutic agents (Nazir et al., 2018).

Propriétés

IUPAC Name |

3-amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCMCTCDNXRXFM-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

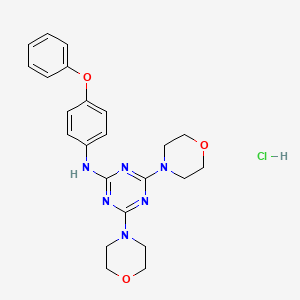

![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)

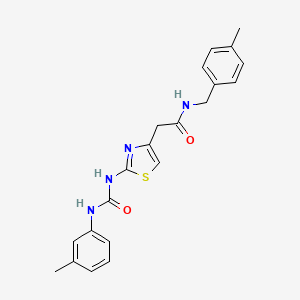

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

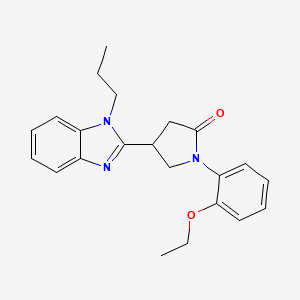

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)